7-Hydroxyindole: A Technical Guide for Researchers and Drug Development Professionals
7-Hydroxyindole: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Indole (B1671886) Derivative
Abstract
7-Hydroxyindole is a heterocyclic organic compound that has garnered significant attention in the fields of biochemistry and pharmaceutical sciences. This technical guide provides a comprehensive overview of 7-Hydroxyindole, including its fundamental chemical properties, synthesis methodologies, and its multifaceted roles in drug development. With applications ranging from an antioxidant and antimicrobial agent to an efflux pump inhibitor, 7-Hydroxyindole presents a promising scaffold for the development of novel therapeutics. This document details experimental protocols and explores the signaling pathways influenced by this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
7-Hydroxyindole, also known as 1H-Indol-7-ol, is a derivative of indole with a hydroxyl group substituted at the seventh position of the indole ring. This structural feature is crucial to its chemical reactivity and biological activity.
| Property | Value | References |
| CAS Number | 2380-84-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₇NO | [1][2][3][5] |
| Molecular Weight | 133.15 g/mol | [1][2][3][4][5][6][7][8] |
| Appearance | White to greyish-brown crystalline solid | [3][6] |
| Melting Point | 97-101 °C | [1][3] |
| Boiling Point | 343.20 °C | [1] |
| Synonyms | 1H-Indol-7-ol, 7-Indolol | [1][3][5] |
Synthesis of 7-Hydroxyindole
The synthesis of 7-hydroxyindole can be achieved through various chemical routes. One notable method involves a multi-step process starting from indoline, yielding the final product with a significant overall yield.[2] Another approach describes an improved synthetic procedure starting from 3,4-dichlorophenol.[3] This method involves the nitration of the initial compound, followed by a series of reactions including cyanomethylation and reductive cyclization to produce 7-hydroxyindole.[3]
Enzymatic synthesis offers a green chemistry alternative for producing indole derivatives.[9] While specific protocols for 7-hydroxyindole are still under exploration, the use of monooxygenase systems to convert substituted indoles into indigoid compounds highlights the potential for biocatalytic routes.[9]
Applications in Drug Development
7-Hydroxyindole serves as a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to neurotransmitters.[1][6]
Antimicrobial and Antibiofilm Activity
7-Hydroxyindole has demonstrated significant antimicrobial and antibiofilm effects, particularly against extensively drug-resistant (XDR) strains of Acinetobacter baumannii.[7][10] At sub-inhibitory concentrations, it can both inhibit the formation of new biofilms and eradicate mature biofilms.[7][10] This activity is concentration-dependent.[7]
Efflux Pump Inhibition
A key mechanism contributing to multidrug resistance in bacteria is the action of efflux pumps, which expel antibiotics from the cell.[4][11] 7-Hydroxyindole has been identified as an inhibitor of these pumps in bacteria such as Escherichia coli and Pseudomonas aeruginosa.[4] By inhibiting efflux pumps, 7-hydroxyindole can increase the intracellular concentration of antibiotics, potentially restoring their efficacy.[4]
Antioxidant Properties
The hydroxyl group on the indole ring endows 7-hydroxyindole with antioxidant properties.[1][6] It can act as a free radical scavenger, which is a mechanism to reduce oxidative stress in cells.[12][13][14] This has implications for its potential use in cosmetic and health supplements and as a subject of interest in research on neurodegenerative diseases where oxidative stress plays a significant role.[1][6] The antioxidant activity of hydroxyindoles is dependent on the presence of vitamin E, suggesting a synergistic relationship.[15]
Experimental Protocols
Antimicrobial Susceptibility Testing
A standard broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of 7-hydroxyindole against bacterial strains.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Biofilm Inhibition and Eradication Assays
These assays quantify the ability of 7-hydroxyindole to prevent biofilm formation and destroy existing biofilms.
-
Inhibition Assay : Bacterial cultures are grown in 96-well plates with varying concentrations of 7-hydroxyindole. After incubation, planktonic cells are removed, and the remaining biofilm is stained with crystal violet and quantified by measuring absorbance.
-
Eradication Assay : Biofilms are first allowed to form in 96-well plates. Subsequently, the planktonic cells are removed, and fresh media containing different concentrations of 7-hydroxyindole are added. After a further incubation period, the remaining biofilm is stained and quantified as in the inhibition assay.
Efflux Pump Inhibition Assay (Ethidium Bromide Uptake)
This assay measures the accumulation of a fluorescent substrate, such as ethidium (B1194527) bromide (EtBr), inside bacterial cells. In the presence of an efflux pump inhibitor, the fluorescence inside the cells will increase as less EtBr is pumped out.
Experimental Workflow: Efflux Pump Inhibition Assay
Caption: Workflow for the Ethidium Bromide uptake assay to assess efflux pump inhibition.
Signaling Pathway Involvement
7-Hydroxyindole has been shown to interfere with bacterial communication, a process known as quorum sensing (QS). In Acinetobacter baumannii, it reduces the expression of the quorum sensing-related genes abaI and abaR.[7][10] The abaI gene is responsible for the synthesis of the autoinducer molecule, and abaR encodes the receptor for this molecule. By downregulating these genes, 7-hydroxyindole disrupts the QS system, which in turn affects the expression of virulence factors and biofilm formation.[7]
Signaling Pathway: Quorum Sensing Inhibition
Caption: Inhibition of the AbaI/AbaR quorum sensing pathway by 7-Hydroxyindole.
Conclusion
7-Hydroxyindole is a molecule of significant interest with a diverse range of biological activities. Its potential as an antimicrobial, antibiofilm, and efflux pump inhibitory agent makes it a compelling candidate for further investigation in the fight against antibiotic resistance. Furthermore, its antioxidant properties suggest broader therapeutic applications. The synthetic accessibility and the detailed understanding of its mechanisms of action, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile indole derivative.
References
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- 5. Synthesis of 7-hydroxy-6,7-dihydro-indole and 6′,7′-dihydro-3,7′-biindole derivatives from domino reactions of arylglyoxals or methyl ketones with enamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Indole Affects Biofilm Formation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Antioxidative and free radical scavenging activities of pineal indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant activity of an unusual 3-hydroxyindole derivative isolated from fruits of Aristotelia chilensis (Molina) Stuntz - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Antioxidant activity of 5-hydroxytryptophan, 5-hydroxyindole, and DOPA against microsomal lipid peroxidation and its dependence on vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
